3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one
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Description
“3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one” is a chemical compound with the molecular formula C12H12FNO . It has an average mass of 205.228 Da . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, 3-((4-fluorophenyl)amino)cyclohexyl-2-enone is treated with N-Bromosuccinimide in acetonitrile at 20℃ for 0.5h. In the second stage, potassium thioacyanate is added in acetonitrile at 20℃ .Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .Scientific Research Applications
Crystal Structure Analysis
In the realm of crystallography, the compound's derivatives have been explored for their structural properties. For instance, studies on similar compounds, like (6Z)-3,5-bis(4-fluorophenyl)-6-(1-hydroxyethylidene)cyclohex-2-en-1-one, have revealed insights into the conformation of cyclohex-2-en-1-one rings and the orientation of fluorophenyl rings. These findings contribute to a deeper understanding of molecular conformations and interactions in crystal structures (Jasinski et al., 2012).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, highlight the potential of these molecules in chemical research. This work contributes to the development of new synthetic methods and the exploration of novel chemical entities (Sapnakumari et al., 2014).
Medicinal Chemistry
In medicinal chemistry, compounds like 3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one and its analogs are studied for their potential therapeutic properties. For example, research on enaminones, which are structurally related, has explored their role as anticonvulsants, shedding light on new avenues for drug discovery (Kubicki et al., 2000).
properties
IUPAC Name |
3-(4-fluoroanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWCZFGLTFWSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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